![molecular formula C9H13ClN4 B1490765 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane CAS No. 1421101-60-1](/img/structure/B1490765.png)
1-(6-Chloropyrimidin-4-yl)-1,4-diazepane
Overview
Description
“1-(6-Chloropyrimidin-4-yl)ethanone” is a compound with the CAS Number: 210295-81-1. It has a molecular weight of 156.57 . Another related compound is “(6-chloropyrimidin-4-yl)methanol” with the CAS Number: 1025351-41-0 and a molecular weight of 144.56 .
Synthesis Analysis
A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has been developed by five steps which include activation of a methylene group, hydrazinolysis, cyclisation and chloro-amine coupling reactions .
Molecular Structure Analysis
The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” has a molecular weight of 213.66 .
Scientific Research Applications
Synthesis of Novel Derivatives
The chemical compound 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane serves as a crucial precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Notably, a new method was developed for synthesizing 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives. This process involved intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters to construct the pyrimido[4,5-e][1,4]diazepine core, validating the methodology through the preparation of several representative compounds in moderate to good yields (Xiang, Hu, Dang, & Bai, 2011).
Antitumor Activity
Research on derivatives of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane highlighted their potential as antitumor agents. A study involving the microwave-induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines showed remarkable activity against various human tumor cell lines. Some compounds exhibited significant inhibitory effects, with important GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Chemical Transformation and Ring Expansion
Further applications include the chemical transformation and ring expansion of pyrimidines to produce 1,3-diazepines, showcasing the compound's utility in generating complex structures. A particular study detailed the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones through a highly nuanced reaction process, indicating the importance of this compound in synthetic chemistry for generating structurally diverse molecules (Fesenko, Trafimova, Albov, & Shutalev, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-6-9(13-7-12-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABKNRXRMKJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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